molecular formula C8H12O2 B1623963 3-Methylene-2,6-heptanedione CAS No. 22289-05-0

3-Methylene-2,6-heptanedione

Cat. No. B1623963
CAS RN: 22289-05-0
M. Wt: 140.18 g/mol
InChI Key: FFPAMXZGKPTNDP-UHFFFAOYSA-N
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Description

3-Methylene-2,6-heptanedione is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da .


Molecular Structure Analysis

The molecular structure of 3-Methylene-2,6-heptanedione consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Intramolecular aldol reactions are a key part of the chemical reactions involving 3-Methylene-2,6-heptanedione . These reactions involve the formation of a ring through the reaction of two carbonyl functionalities within the same molecule .


Physical And Chemical Properties Analysis

3-Methylene-2,6-heptanedione has a molecular formula of C8H12O2, an average mass of 140.180 Da, and a monoisotopic mass of 140.083725 Da .

Scientific Research Applications

Hydrogenation Processes

  • Hydrogenation of 2,6-heptanedione : This compound is converted to 2,6-dimethyltetrahydropyran, 3-methylcyclohexanone, and 3-methylcyclohexanol when hydrogenated over Pt-C at 200°. This process involves 2,6-heptanedione as an intermediate step in converting 2-methyl-5-acetylfuran to other compounds (Shuikin & Vasilevskaya, 1964).

Chiral Auxiliary Development

  • Enantiodifferentiating Hydrogenation : 2,6-dimethyl-3,5-heptanedione is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary. This involves hydrogenation over a tartaric acid–NaBr–modified Raney nickel catalyst (Sugimura et al., 1990).

Chemical Synthesis and Transformations

  • Condensation Reactions : β-dicarbonyl compounds interact with azodicarboxamidine, with 3,5-Heptanedione being one of the β-dicarbonyl compounds used in producing 2,7-diamino-4,5-dialkyl-imidazo[5,1-f]-as-triazines through condensation processes (Kreutzberger & Schücker, 1971).

  • Proton Transfer Kinetics : The study of rates of reversible deprotonation of 3,5-heptanedione and its derivatives offers insights into intrinsic rate constants and the role of steric effects in these reactions (Bernasconi et al., 1991).

Antiviral Research

  • Inhibitory Effect Against Equine Rhinovirus : A derivative of 3,5-heptanedione exhibited an in vitro inhibitory effect against equine rhinovirus, leading to a structure-activity study to establish criteria for optimum activity (Diana et al., 1977).

Catalysis and Oxidation Studies

  • Catalytic Behaviors in Benzene Oxidation : A heptadentate ligand possessing two phenol groups and its diverse coordination chemistry demonstrate its catalytic activity in the oxidation reaction of benzene to phenol (You et al., 2014).

  • Palladium-Catalyzed Oxidative Alkoxylation : 4-allyl-2,6-dimethyl-3,5-heptanedione undergoes oxidative alkoxylation under specific conditions to form 2,3,5-trisubsituted furans (Han & Widenhoefer, 2004).

Mechanism of Action

The mechanism of action for 3-Methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction . This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule .

properties

IUPAC Name

3-methylideneheptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPAMXZGKPTNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426735
Record name 3-Methylene-2,6-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylene-2,6-heptanedione

CAS RN

22289-05-0
Record name 3-Methylene-2,6-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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